molecular formula C23H28N4O6 B1609396 Tyrosyl-alanyl-glycyl-phenylalanine CAS No. 67706-17-6

Tyrosyl-alanyl-glycyl-phenylalanine

Cat. No.: B1609396
CAS No.: 67706-17-6
M. Wt: 456.5 g/mol
InChI Key: AOXITOVWUAKZHT-CCKFTAQKSA-N
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Description

Tyrosyl-alanyl-glycyl-phenylalanine is a tetrapeptide composed of the amino acids tyrosine, alanine, glycine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology. The sequence and composition of amino acids in peptides determine their structure and function, making them crucial in protein synthesis and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-alanyl-glycyl-phenylalanine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino group of the attached amino acid is removed.

    Coupling: The next amino acid (alanine) is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine and phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, advancements in recombinant DNA technology enable the production of peptides through the expression of engineered genes in microbial systems.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-alanyl-glycyl-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of dopaquinone from tyrosine.

    Reduction: Reduced peptide bonds.

    Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

Tyrosyl-alanyl-glycyl-phenylalanine has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of tyrosyl-alanyl-glycyl-phenylalanine depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tyrosyl-glycyl-glycyl-phenylalanine
  • Alanyl-glycyl-phenylalanine
  • Tyrosyl-alanyl-glycyl-glycine

Uniqueness

Tyrosyl-alanyl-glycyl-phenylalanine is unique due to its specific sequence and the presence of both aromatic (tyrosine and phenylalanine) and aliphatic (alanine and glycine) amino acids. This combination imparts distinct structural and functional properties, making it valuable for studying peptide interactions and functions.

Properties

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6/c1-14(26-22(31)18(24)11-16-7-9-17(28)10-8-16)21(30)25-13-20(29)27-19(23(32)33)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,30)(H,26,31)(H,27,29)(H,32,33)/t14-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXITOVWUAKZHT-CCKFTAQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987051
Record name N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67706-17-6
Record name Tyrosyl-alanyl-glycyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067706176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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